N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

Catalog No.
S11584416
CAS No.
M.F
C20H23N3O2
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetami...

Product Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-19-9-7-18(8-10-19)20(25)23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,24)

InChI Key

PNLFAEMPMZXHHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide is a synthetic compound that belongs to the class of acetamides. Its structure features a benzylpiperazine moiety, which is known for its biological activity, particularly in pharmacology. The compound consists of an acetamide functional group connected to a phenyl ring, which is further substituted with a 4-benzylpiperazine group. This unique arrangement may confer specific pharmacological properties, making it a subject of interest in medicinal chemistry.

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The carbonyl carbon of the amide can be attacked by nucleophiles, leading to the formation of new derivatives.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.
  • Oxidation: Under oxidative conditions, the benzyl group may be oxidized to form benzaldehyde or benzoic acid derivatives.

The biological activity of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide is primarily linked to its structural components. Compounds containing piperazine rings are often explored for their potential as:

  • Anticonvulsants: Similar compounds have shown efficacy in treating epilepsy and other seizure disorders.
  • Antidepressants and Anxiolytics: Piperazine derivatives are frequently investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Research indicates that modifications in the piperazine structure can significantly impact the pharmacological profile, including potency and side effects.

The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide typically involves several steps:

  • Formation of Benzylpiperazine Derivative: The initial step may involve the reaction of benzylamine with appropriate carbonyl compounds to form the benzylpiperazine scaffold.
  • Acetylation: The resulting piperazine derivative is then acetylated using acetic anhydride or acetyl chloride, leading to the formation of the acetamide bond.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological evaluation.

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound in drug development targeting neurological disorders, including epilepsy and depression.
  • Chemical Biology: Used as a probe to study piperazine-related biological pathways and mechanisms.
  • Synthetic Chemistry: Serves as a building block for the synthesis of more complex molecules with desired biological activities.

Interaction studies involving N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Receptor Binding Assays: Evaluating its affinity for serotonin and dopamine receptors can provide insights into its antidepressant and anxiolytic properties.
  • Enzyme Inhibition Studies: Assessing its impact on enzymes involved in neurotransmitter metabolism may reveal additional therapeutic targets.

Several compounds share structural similarities with N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide, including:

Compound NameStructural FeaturesBiological Activity
N-(4-methylpiperazin-1-yl)acetamideContains a methyl group on piperazineAnticonvulsant
N-(3-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamideChlorine substitution on phenylAntidepressant
N-[2-(4-fluorobenzoyl)piperazin-1-yl]acetamideFluorine substitutionAntipsychotic

Uniqueness

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]acetamide stands out due to its specific combination of a benzene ring substituted with a piperazine moiety and an acetamide group. This unique structure may provide distinct pharmacological properties compared to other similar compounds, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications. Its design allows for further modifications that could optimize its biological activity while minimizing undesirable interactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

337.17902698 g/mol

Monoisotopic Mass

337.17902698 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

Explore Compound Types